molecular formula C18H20N2O3 B11939547 N-butyl-2-methyl-3-nitro-N-phenylbenzamide CAS No. 881797-20-2

N-butyl-2-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B11939547
CAS No.: 881797-20-2
M. Wt: 312.4 g/mol
InChI Key: OYTBWLSRZUWMDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-methyl-3-nitro-N-phenylbenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of N-butyl-2-methyl-N-phenylbenzamide using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-methyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-methyl-3-nitro-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-methyl-3-nitro-N-phenylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-methyl-3-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group and the butyl and methyl substituents. These structural features can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar benzamide derivatives .

Properties

CAS No.

881797-20-2

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-butyl-2-methyl-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-3-4-13-19(15-9-6-5-7-10-15)18(21)16-11-8-12-17(14(16)2)20(22)23/h5-12H,3-4,13H2,1-2H3

InChI Key

OYTBWLSRZUWMDX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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